N-(E)-Caffeoyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

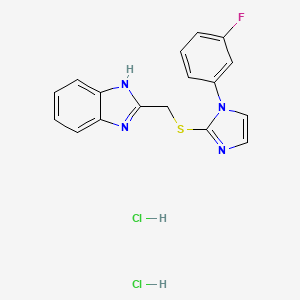

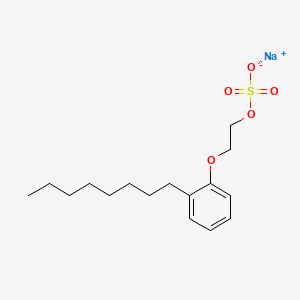

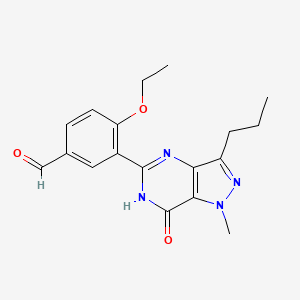

La N-(E)-Caffeoyl-glycine est un composé naturel qui appartient à la classe des acides phénoliques. C'est un dérivé de l'acide caféique et de la glycine, et elle est connue pour ses propriétés antioxydantes. Ce composé se trouve dans diverses plantes et a été étudié pour ses bienfaits potentiels pour la santé, notamment ses activités anti-inflammatoires et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-(E)-Caffeoyl-glycine peut être synthétisée par estérification de l'acide caféique avec la glycine. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer des approches biotechnologiques, notamment l'utilisation de la fermentation microbienne. Des souches spécifiques de bactéries ou de levures peuvent être modifiées génétiquement pour produire ce composé en introduisant les voies biosynthétiques nécessaires.

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, conduisant à la formation de quinones.

Réduction : La réduction de la this compound peut donner du dihydrocaffeoyl-glycine.

Substitution : Le composé peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, où les groupes hydroxyle peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrocaffeoyl-glycine.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et en tant que molécule de signalisation.

Médecine : Étudié pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Elle a montré un potentiel pour protéger les cellules du stress oxydatif et inhiber la croissance des cellules cancéreuses.

Industrie : Utilisé dans la formulation de cosmétiques et de compléments alimentaires en raison de ses bienfaits pour la santé.

5. Mécanisme d'action

La this compound exerce ses effets principalement par son activité antioxydante. Elle capte les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Le composé module également diverses voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire. Il cible des enzymes telles que la cyclooxygénase et la lipooxygénase, qui sont impliquées dans la réponse inflammatoire.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.

Medicine: Studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in protecting cells from oxidative stress and inhibiting the growth of cancer cells.

Industry: Utilized in the formulation of cosmetics and dietary supplements due to its health benefits.

Mécanisme D'action

N-(E)-Caffeoyl-glycine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Comparaison Avec Des Composés Similaires

La N-(E)-Caffeoyl-glycine est similaire à d'autres dérivés de l'acide caféique tels que l'acide chlorogénique et l'acide rosmarinique. Elle est unique dans sa combinaison avec la glycine, ce qui peut améliorer sa biodisponibilité et ses activités biologiques spécifiques. Des composés similaires incluent :

Acide chlorogénique : Présent dans le café et connu pour ses propriétés antioxydantes.

Acide rosmarinique : Présent dans le romarin et d'autres herbes, avec des activités anti-inflammatoires et antimicrobiennes.

Acide caféique : Le composé parent, largement étudié pour ses bienfaits pour la santé.

La this compound se distingue par sa structure spécifique et la présence de glycine, qui peut conférer des effets biologiques supplémentaires.

Propriétés

Numéro CAS |

70120-43-3 |

|---|---|

Formule moléculaire |

C11H11NO5 |

Poids moléculaire |

237.21 g/mol |

Nom IUPAC |

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |

Clé InChI |

ADSZIGUFCCRNIO-DUXPYHPUSA-N |

SMILES isomérique |

C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)